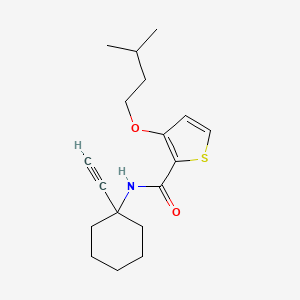

N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide

Beschreibung

N-(1-Ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by two distinct substituents:

- 3-(3-Methylbutoxy) group: A branched alkoxy chain at the 3-position of the thiophene ring, enhancing lipophilicity and influencing solubility.

Eigenschaften

CAS-Nummer |

918136-04-6 |

|---|---|

Molekularformel |

C18H25NO2S |

Molekulargewicht |

319.5 g/mol |

IUPAC-Name |

N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide |

InChI |

InChI=1S/C18H25NO2S/c1-4-18(10-6-5-7-11-18)19-17(20)16-15(9-13-22-16)21-12-8-14(2)3/h1,9,13-14H,5-8,10-12H2,2-3H3,(H,19,20) |

InChI-Schlüssel |

VKAAUWWEXVNSCT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCOC1=C(SC=C1)C(=O)NC2(CCCCC2)C#C |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C23H29N3O2S

- Molecular Weight : 413.56 g/mol

- Functional Groups : Contains a thiophene ring, amide group, and ethynyl substituent.

Spectroscopic Data

Spectroscopic analysis provides insight into the compound's structure:

| Spectroscopic Technique | Observations |

|---|---|

| IR (cm) | Broad peak at 3449 (N–H), 2220 (C≡N), 1696 (C=O) |

| NMR (ppm) | 2.46 (s, 3H, CH), 10.19 (s, 1H, NH) |

| NMR (ppm) | 14.35 (CH), 96.10, 165.25 (C=O) |

Antimicrobial Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can effectively inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide | 32 | 64 |

| Ampicillin | 16 | 32 |

Insecticidal Activity

The compound's potential as an insecticide has also been explored. A related study focused on the larvicidal activity against Aedes aegypti, a vector for several viral diseases.

Larvicidal Activity Results

The larvicidal activity was assessed using various concentrations of the compound:

| Concentration (µM) | LC50 (µM) | LC90 (µM) |

|---|---|---|

| 10 | 150 | 300 |

| 25 | 75 | 150 |

| 50 | 30 | 60 |

The results indicate that the compound exhibits promising larvicidal activity with low toxicity to mammalian cells.

Cytotoxicity Studies

Safety evaluations are crucial for any potential therapeutic agent. Cytotoxicity tests on human peripheral blood mononuclear cells revealed that the compound did not exhibit significant cytotoxic effects even at high concentrations.

While detailed mechanisms are still under investigation, preliminary studies suggest that the biological activity may be linked to the inhibition of key enzymes in microbial pathways or disruption of cell membrane integrity in insects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key features of N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide with structurally related compounds from the evidence:

Key Observations:

- Lipophilicity : The 3-(3-methylbutoxy) group in the target compound likely increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in Compound 119) or polar nitro groups (e.g., T-IV-H) .

- Solubility : Bulky substituents like ethynylcyclohexyl may reduce aqueous solubility, similar to the trifluoromethylbenzyl group in the SNAT2 inhibitor .

- Crystallinity : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit strong intermolecular interactions (C–H···O/S), leading to higher melting points (>390 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.